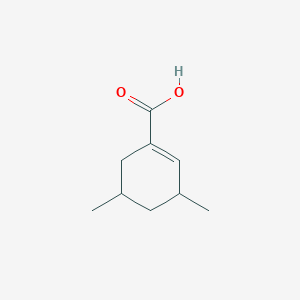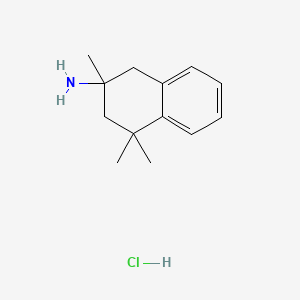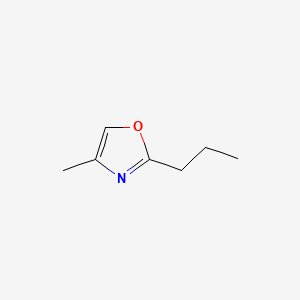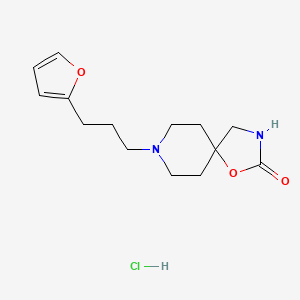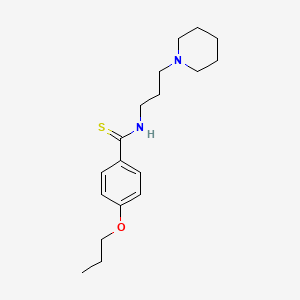
Benzamide, N-(3-piperidinopropyl)-p-propoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-piperidinopropyl)-p-propoxythio- is a complex organic compound with a unique structure that includes a benzamide core, a piperidinopropyl group, and a propoxythio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinopropyl group is introduced through a nucleophilic substitution reaction, while the propoxythio group is added via a thiolation reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-piperidinopropyl)-p-propoxythio- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the piperidinopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-piperidinopropyl)-p-propoxythio- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzamide, N-(3-piperidinopropyl)-p-propoxythio- include other benzamide derivatives with different substituents on the benzamide core or the piperidinopropyl group. Examples include:
- Benzamide, N-(3-piperidinopropyl)-p-nitrothio-
- Benzamide, N-(3-piperidinopropyl)-p-methylthio-
Uniqueness
The uniqueness of Benzamide, N-(3-piperidinopropyl)-p-propoxythio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32416-18-5 |
|---|---|
Fórmula molecular |
C18H28N2OS |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
N-(3-piperidin-1-ylpropyl)-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-2-15-21-17-9-7-16(8-10-17)18(22)19-11-6-14-20-12-4-3-5-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22) |
Clave InChI |
HVCLVBUURASFBS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


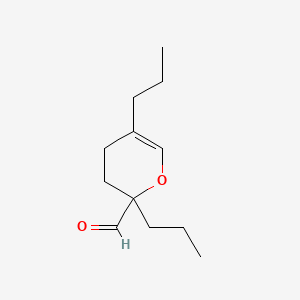

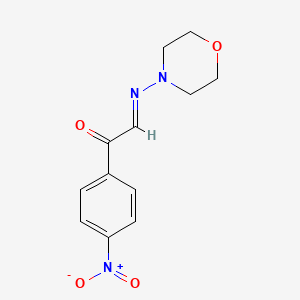
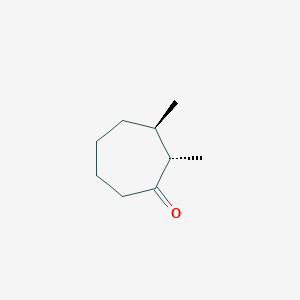
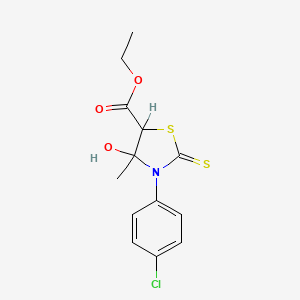
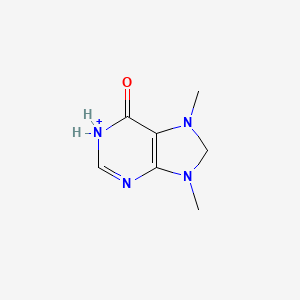
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
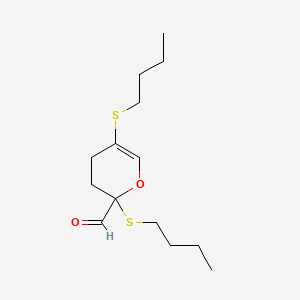
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)

